1-Amino-2-phenylpiperidine chemical structure and properties
1-Amino-2-phenylpiperidine chemical structure and properties
The following technical guide provides an in-depth analysis of 1-Amino-2-phenylpiperidine , a specialized hydrazine derivative used in mechanistic organic chemistry and asymmetric synthesis.
Structure, Synthesis, and Chemical Reactivity
Executive Summary
1-Amino-2-phenylpiperidine (N-amino-2-phenylpiperidine) is a cyclic hydrazine derivative featuring a piperidine ring substituted with a phenyl group at the C2 position and a primary amino group at the N1 position.[1] Unlike its parent compound, 2-phenylpiperidine, this molecule possesses an N-N bond, imparting unique nucleophilic and redox properties.[1][2]
It serves two primary roles in advanced organic research:
-
Mechanistic Probe: It is a precursor for generating aminonitrenes (N-nitrenes).[1] Oxidation of the exocyclic amino group leads to dinitrogen extrusion and ring contraction, providing insight into reactive intermediate stability.
-
Chiral Auxiliary: As a chiral hydrazine (if resolved), it functions similarly to the SAMP/RAMP auxiliaries, directing stereochemistry in the alkylation of hydrazones derived from prochiral ketones.[2]
Chemical Structure & Properties[1][2][3][4][5][6]
Molecular Architecture
The molecule consists of a saturated six-membered nitrogen heterocycle (piperidine) distorted by the bulky phenyl group at C2.[1]
-
Molecular Formula:
-
Molecular Weight: 176.26 g/mol [1]
-
Chirality: The C2 carbon is a stereogenic center.[1] The compound exists as
andngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> enantiomers. The phenyl group typically adopts an equatorial conformation to minimize 1,3-diaxial interactions, locking the ring conformation.[1]
Physicochemical Characteristics
| Property | Value (Estimated/Experimental) | Context |
| Physical State | Viscous Oil / Low-melting Solid | Typical for N-amino piperidines.[1] |
| Basicity ( | ~6.5 - 7.5 (Conjugate Acid) | Less basic than 2-phenylpiperidine due to the inductive effect of the N-amino group (alpha-effect notwithstanding).[1] |
| Nucleophilicity | High (Alpha-Effect) | The adjacent nitrogen lone pair increases the nucleophilicity of the terminal amine, making it highly reactive toward carbonyls. |
| Solubility | Soluble in DCM, EtOH, THF | Lipophilic phenyl group aids solubility in organic solvents.[1] |
Synthesis Protocols
The synthesis of 1-amino-2-phenylpiperidine is most reliably achieved via the Nitrosation-Reduction pathway.[1] This method transforms the secondary amine (2-phenylpiperidine) into the hydrazine.[1]
Method A: Nitrosation-Reduction (Standard)
This protocol relies on the formation of an N-nitroso intermediate followed by reduction.[1]
Step 1: N-Nitrosation [1][3][4]
-
Reagents: 2-Phenylpiperidine, Sodium Nitrite (
), Hydrochloric Acid ( ).[1] -
Mechanism: Electrophilic attack of the nitrosonium ion (
) on the secondary amine. -
Protocol:
-
Dissolve 2-phenylpiperidine (1.0 eq) in dilute
(3.0 eq) at 0°C. -
Dropwise add aqueous
(1.2 eq) while maintaining temperature < 5°C. -
Stir for 1 hour. A yellow oil (N-nitroso-2-phenylpiperidine) separates.[1]
-
Extract with dichloromethane (DCM), wash with bicarbonate, and dry.
-
Step 2: Reduction to Hydrazine
-
Reagents: Lithium Aluminum Hydride (
) or Zinc/Acetic Acid ( ). -
Protocol (
):-
Suspend
(2.5 eq) in anhydrous THF under Argon. -
Add the N-nitroso intermediate (dissolved in THF) dropwise at 0°C.
-
Reflux for 4–6 hours. The color typically fades as the N-NO bond is reduced to N-
.[1] -
Quench: Carefully add water/NaOH (Fieser workup).
-
Purification: Distillation under reduced pressure or recrystallization of the hydrochloride salt.[1]
-
Method B: Electrophilic Amination
Direct amination using Hydroxylamine-O-sulfonic acid (HOSA) avoids the carcinogenic nitroso intermediate but often suffers from lower yields due to steric hindrance at the C2 position.[1]
-
Reagents: HOSA, NaOH, Water/Dioxane.[1]
-
Key Condition: The reaction must be kept basic to ensure the piperidine is nucleophilic.
Reactivity & Mechanism: The Aminonitrene Pathway[2][9][10]
A defining characteristic of 1-amino-2-phenylpiperidine is its behavior under oxidative conditions.[1] Unlike simple amines, oxidation of the N-amino group generates an aminonitrene (N-nitrene), a highly reactive species that undergoes skeletal rearrangement.[1][2]
Oxidation with Mercuric Oxide (HgO)
Research indicates that treating 1-amino-2-phenylpiperidine with yellow mercuric oxide (
-
Reaction:
-
Products:
Visualization of the Aminonitrene Pathway
The following diagram illustrates the divergent pathways following oxidation.
Figure 1: Divergent reaction pathways upon oxidation of 1-amino-2-phenylpiperidine, illustrating the instability of the N-nitrene intermediate.
Applications in Drug Development & Synthesis[1][10]
Chiral Auxiliaries (Hydrazone Method)
Similar to the Enders' SAMP/RAMP reagents, enantiopure 1-amino-2-phenylpiperidine can be used to synthesize chiral ketones.[1]
-
Condensation: Reacts with a prochiral ketone to form a chiral hydrazone.[1]
-
Alkylation: Lithiation (LDA) followed by alkylation proceeds with high diastereoselectivity due to the steric blocking by the C2-phenyl group.[1]
-
Hydrolysis: Removal of the auxiliary yields the alpha-alkylated ketone in high enantiomeric excess (ee).[1]
Synthesis of Fused Heterocycles
The hydrazine moiety serves as a dinucleophile for building fused ring systems found in pharmaceuticals (e.g., indazoles, pyrazolopiperidines).[2]
-
Reaction: Condensation with 1,3-diketones or
-keto esters yields pyrazolo[1,5-a]piperidine derivatives.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Relevance: These scaffolds are frequent pharmacophores in kinase inhibitors and GPCR ligands.[1]
Safety & Handling
-
Toxicity: Hydrazine derivatives are potential carcinogens and hepatotoxins. 1-Amino-2-phenylpiperidine should be handled as a suspected genotoxic impurity (GTI).[1]
-
Stability: The free base is prone to oxidation by air (browning). Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Incompatibility: Avoid contact with strong oxidizers (creates explosive gas evolution) and strong acids (forms hygroscopic salts).
References
-
Nitrosation and Reduction of Piperidines
- Methodology for N-aminopiperidine synthesis via N-nitroso intermedi
-
Source: [1]
-
Oxidation and Aminonitrene Chemistry
- Mechanistic study on the oxidation of 1-amino-2-phenylpiperidine with mercuric oxide.
-
Source: (Snippet citation regarding 1-amino-2-phenylpiperidine oxidation).
-
Properties of 2-Phenylpiperidine (Precursor)
-
General Hydrazine Synthesis
Sources
- 1. CAS 4096-20-2: N-Phenylpiperidine | CymitQuimica [cymitquimica.com]
- 2. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Kinetic study on the reaction of sodium nitrite with neurotransmitters secreted in the stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JP2654057B2 - Method for producing N, N-disubstituted hydrazine - Google Patents [patents.google.com]
